4,5,6,7-Tetrahydrobenzo[d]thiazol-6-amine
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c8-5-1-2-6-7(3-5)10-4-9-6/h4-5H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHMXNRCJFPJOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669263 | |
| Record name | 4,5,6,7-Tetrahydro-1,3-benzothiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70590-66-8 | |
| Record name | 4,5,6,7-Tetrahydro-1,3-benzothiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Improved Process via Resolution and Reduction (Based on Patent WO2011021214A2)
This process is designed to prepare the (S)-enantiomer of 4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine, which serves as an intermediate for pramipexole synthesis.
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Resolution of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole using L(+)-tartaric acid in water. | Aqueous medium, L(+)-tartaric acid | Resolved (S)-2,6-diamino intermediate |
| 2 | Acetylation of the resolved diamine with propionic anhydride and triethylamine in THF. | Propionic anhydride, triethylamine, THF | Formation of N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl) propionamide |
| 3 | Reduction of the propionamide intermediate with borane-tetrahydrofuran complex. | Borane-THF complex | Reduction to amine form |
| 4 | Acid treatment with aqueous hydrochloric acid. | Aqueous HCl | Formation of pramipexole dihydrochloride monohydrate (final amine salt) |
This method improves yield and purity by optimizing solvent choice and reaction conditions, including the use of ketone solvents like acetone for crystallization of intermediates and alcoholic solvents (methanol, ethanol, isopropanol) for purification.
Deprotection of Carbamate Esters (Based on ChemicalBook Synthesis)
An alternative route involves the deprotection of carbamate-protected intermediates to yield the free amine:
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Treatment of (2-Bromo-4,5,6,7-tetrahydrobenzothiazol-6-yl)-carbamic acid tert-butyl ester with trifluoroacetic acid in dichloromethane. | Trifluoroacetic acid, dichloromethane, 0°C, 4 hours | Deprotection of carbamate to free amine |
| 2 | Neutralization with aqueous sodium hydroxide to pH 10. | 40% NaOH aqueous solution | Extraction and isolation of free amine |
| 3 | Organic extraction, washing, drying, and evaporation to yield 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine. | Dichloromethane extraction, drying agents | Purified amine compound |
This method is particularly useful for generating bromo-substituted analogues of the amine, which can serve as intermediates for further functionalization.
Purification Techniques
Purification of this compound and its derivatives is crucial for pharmaceutical-grade quality. The following purification steps are commonly employed:
- Suspension and Acidification: The crude amine is suspended in alcoholic solvents such as methanol, ethanol, isopropanol, or aqueous mixtures, then acidified with acids like hydrochloric acid, hydrobromic acid, or organic sulfonic acids to form soluble salts.
- Solvent Selection: Ester solvents (ethyl acetate, isopropyl acetate), chloro solvents (methylene chloride, chloroform), and hydrocarbons (toluene, heptane, hexane) are used for extraction and washing.
- Filtration and Drying: After acid/base treatment, solids are filtered, washed, and dried under controlled conditions to obtain pure crystalline products.
- Particle Size Control: Micronization or milling is used to achieve desired particle size distribution, important for drug formulation.
Research Findings and Analytical Data
The improved processes yield this compound with high purity and reproducibility. Analytical techniques confirm the quality:
| Analytical Technique | Observations/Results |
|---|---|
| Powder X-ray Diffraction (PXRD) | Characteristic diffraction patterns confirm crystalline phase and purity. |
| Infrared Spectroscopy (IR) | Functional group identification consistent with expected amine structure. |
| Differential Scanning Calorimetry (DSC) | Thermal behavior indicative of stable crystalline form. |
These data support the robustness of the improved synthetic and purification protocols.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Applications |
|---|---|---|---|
| Resolution and Reduction | L(+)-tartaric acid, propionic anhydride, borane-THF, HCl | High enantiomeric purity, scalable | Intermediate for pramipexole synthesis |
| Carbamate Deprotection | Trifluoroacetic acid, dichloromethane, NaOH | Straightforward deprotection, suitable for bromo-substituted derivatives | Precursor for further modifications |
| Acid/Base Purification and Crystallization | Alcoholic solvents, mineral/organic acids, ester/chloro/hydrocarbon solvents | High purity, controlled particle size | Pharmaceutical grade amine preparation |
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydrobenzo[d]thiazol-6-amine: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce different substituents at various positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of This compound .
Scientific Research Applications
Table 1: Synthesis Overview
| Step | Description |
|---|---|
| 1 | Reaction of bromine with 4-acetylamido-cyclohexanone |
| 2 | Addition of thiourea under reflux conditions |
| 3 | Resolution using L(+)-tartaric acid |
| 4 | Final purification through acid/base treatments |
Pharmaceutical Applications
The most prominent application of 4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine is in the treatment of Parkinson's disease. Pramipexole acts as a dopamine agonist and is clinically used to alleviate symptoms associated with this condition. It mimics the action of dopamine in the brain, effectively managing motor control symptoms .
Case Study: Pramipexole in Parkinson's Disease
A clinical trial demonstrated that pramipexole significantly improved motor function in patients with idiopathic Parkinson's disease compared to placebo. The study highlighted its efficacy in reducing "off" time and increasing "on" time without troublesome dyskinesia .
Research and Development Potential
Beyond its current applications, this compound shows promise for future drug development. Its structural properties make it a versatile scaffold for synthesizing new compounds targeting various neurological conditions. Researchers are exploring its potential in treating other disorders such as restless legs syndrome and certain types of depression .
Mechanism of Action
The mechanism by which 4,5,6,7-Tetrahydrobenzo[d]thiazol-6-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, in the context of drug development, the compound may inhibit enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents, saturation, or heteroatom placement, which influence physicochemical and biological properties:
Structural Insights :
Key Differences :
Pharmacological and Functional Comparisons
- Antitumor Activity : Thiourea derivatives of tetrahydrobenzo[b]thiophenes show IC₅₀ values <10 µM against breast cancer cell lines, attributed to thiophene-thiazole hybridization . In contrast, 4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine derivatives focus on CNS targets due to structural mimicry of dopamine .
- Enantioselectivity : (R)-enantiomers of pramipexole precursors exhibit higher dopamine receptor affinity than (S)-forms, underscoring the importance of stereochemistry .
- Thermodynamic Stability : Saturated analogs (e.g., 4,5,6,7-tetrahydrobenzothiazole) display lower melting points compared to fused-ring systems, impacting formulation .
Biological Activity
4,5,6,7-Tetrahydrobenzo[d]thiazol-6-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly as an antibacterial and anticancer agent. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Research indicates that this compound acts on various biological targets:
- Dopamine Receptors : It has been identified as a potent ligand for dopamine receptors D2 and D3, suggesting potential use in treating neurological disorders such as Parkinson's disease.
- DNA Gyrase Inhibition : Analogous compounds have shown significant inhibition of bacterial DNA gyrase and topoisomerase IV. For instance, derivatives of this compound have demonstrated IC50 values in the nanomolar range against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .
Antibacterial Activity
The compound has been evaluated for its antibacterial properties against various Gram-positive bacterial strains. A study found that certain derivatives exhibited minimum inhibitory concentrations (MIC) between 4 and 8 μg/ml against resistant strains of Enterococcus faecalis and Staphylococcus aureus.
| Compound | MIC (µg/ml) | Target Bacteria |
|---|---|---|
| Compound 29 | 4 - 8 | Enterococcus faecalis, S. aureus |
| Compound X | 10 | E. coli |
Anticancer Activity
In vitro studies have shown that this compound derivatives possess moderate to good cytotoxic effects against human leukemic cell lines (K562 and Reh). Compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups .
| Compound | Activity Level | Cell Line |
|---|---|---|
| Compound A | High | K562 |
| Compound B | Moderate | Reh |
Case Studies
- Antileukemic Agents : A study synthesized a series of urea derivatives based on this compound and evaluated their antileukemic potential. The results indicated that compounds with specific substituents on the phenyl ring showed significant cytotoxicity and induced apoptosis in cancer cells .
- Antimicrobial Studies : Another research effort focused on the synthesis of thiazole analogs for their antimicrobial properties. Modifications to the thiazole ring were explored to enhance efficacy against resistant bacterial strains. The findings suggested that structural modifications significantly impacted biological activity .
Q & A
Q. What are the established synthetic routes for 4,5,6,7-Tetrahydrobenzo[d]thiazol-6-amine, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step organic reactions. A validated method includes:
- Enamine formation : Reacting a cyclohexanedione derivative with a secondary amine (e.g., pyrrolidine) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) and a solvent like diisopropylether to form an enamine intermediate.
- Thiazole ring closure : Treating the enamine with sulfur in alcoholic solvents (e.g., methanol) to generate the tetrahydrobenzothiazole core.
- Amination : Reacting the intermediate with cyanamide to introduce the amine group at position 6. Optimizing temperature (-5°C to 20°C) and solvent choice (e.g., alcohols for solubility) enhances purity (>95%) and yield (60–75%) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic signals for the tetrahydro ring (δ 1.5–2.8 ppm) and amine protons (δ 5.0–6.0 ppm).
- IR spectroscopy : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C-S bonds) validate functional groups.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%).
- Mass spectrometry : ESI-MS confirms molecular weight (168.26 g/mol) via [M+H]⁺ ion .
Q. How do structural analogs of this compound differ in biological activity?
Modifications at the 6-position significantly impact activity:
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound, and how is stereochemistry validated?
- Chiral starting materials : Use (R)- or (S)-configured cyclohexanedione precursors to control stereochemistry at C6.
- Protection-deprotection : Protect the C6 amine with tert-butylcarbamate (Boc) during synthesis to prevent racemization.
- Chiral HPLC : Utilize columns like Chiralpak AD-H to resolve enantiomers (e.g., (S)-enantiomer elutes at 12.3 min, (R)-enantiomer at 14.7 min).
- X-ray crystallography : Confirm absolute configuration via single-crystal analysis .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions often arise from assay variability. Recommended approaches:
- Dose-response standardization : Test across a 10⁻⁴–10⁻⁹ M range to calculate precise IC₅₀ values.
- Selectivity profiling : Compare activity against related kinases (e.g., EGFR vs. VEGFR2) using kinase panel assays.
- Cellular context : Validate results in multiple cell lines (e.g., MCF-7 vs. HEK293) to exclude cell-type-specific effects .
Q. What degradation pathways occur under stressed storage conditions, and how can stability be improved?
- Oxidative degradation : The amine group forms N-oxide derivatives (e.g., 2-amino-6-(propylammonio)-3-oxide) under light or oxygen exposure.
- Hydrolysis : Acidic/basic conditions cleave the thiazole ring, generating cyclohexanone byproducts. Mitigation strategies :
- Store at -20°C in amber vials under nitrogen.
- Use lyophilization to enhance shelf life (>24 months) .
Q. What pharmacological mechanisms are associated with this compound derivatives?
- Kinase inhibition : Derivatives like N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine exhibit dual inhibition of Aurora A/B kinases (IC₅₀ = 0.8–1.2 μM) via ATP-binding site competition.
- Dopaminergic activity : The (S)-enantiomer shows high affinity for D2/D3 receptors (Ki = 2–5 nM), relevant to Parkinson’s disease research.
- Anticancer effects : Pyrazolo-benzothiazole derivatives induce apoptosis in leukemia cells (Caspase-3 activation at 10 μM) .
Methodological Notes
- Data validation : Cross-reference spectral data with PubChem entries (CID: 346922) for reproducibility.
- Stereochemical rigor : Use polarimetry or circular dichroism (CD) to confirm enantiopurity in pharmacological studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
